molecular formula C10H12S B13978191 2-Butyl-5-ethynylthiophene

2-Butyl-5-ethynylthiophene

Cat. No.: B13978191
M. Wt: 164.27 g/mol
InChI Key: ASDFCMZYDDBYBQ-UHFFFAOYSA-N
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Description

2-Butyl-5-ethynylthiophene is a thiophene derivative available for research and development purposes. Its molecular formula is C8H8S, and it has a molecular weight of 136.21 g/mol . Thiophene-based compounds are of significant interest in various scientific fields due to their electronic properties and are often explored as building blocks for more complex molecular structures, such as those used in organic semiconductors and photovoltaic materials . This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Please refer to the product documentation for handling and storage instructions. Specific application data and detailed properties for this compound are the subject of ongoing research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

2-butyl-5-ethynylthiophene

InChI

InChI=1S/C10H12S/c1-3-5-6-10-8-7-9(4-2)11-10/h2,7-8H,3,5-6H2,1H3

InChI Key

ASDFCMZYDDBYBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(S1)C#C

Origin of Product

United States

Synthetic Methodologies for 2 Butyl 5 Ethynylthiophene and Analogous Compounds

Precursor Synthesis and Functionalization of the Thiophene (B33073) Core

The initial phase in the synthesis of 2-butyl-5-ethynylthiophene involves the preparation of a suitably functionalized thiophene precursor. This generally entails the regioselective introduction of substituents at the 2 and 5 positions of the thiophene ring, which are the most reactive sites for electrophilic substitution.

Regioselective Halogenation of Thiophene

Halogenated thiophenes serve as versatile intermediates in the synthesis of more complex derivatives. The direct halogenation of thiophene can lead to a mixture of products; therefore, achieving regioselectivity is paramount. For the synthesis of 2,5-disubstituted thiophenes, a common strategy is the dibromination of thiophene.

One established method involves the bromination of thiophene using N-bromosuccinimide (NBS). The reaction of thiophene with two molar equivalents of NBS can yield 2,5-dibromothiophene. clockss.org Alternatively, bromination with excess bromine in a suitable solvent like chloroform (B151607) can also produce the desired 2,5-dibrominated product. mdpi.com The reactivity of the α-positions (2 and 5) of the thiophene ring towards electrophiles makes this regioselective halogenation feasible. Computational studies using Density Functional Theory (DFT) have further elucidated the factors governing the regioselectivity of electrophilic aromatic substitution on thiophene, confirming the preference for the α-positions. acs.org

It is important to note that controlling the reaction conditions, such as temperature and the choice of brominating agent, is crucial to minimize the formation of other polyhalogenated isomers. tandfonline.com

Introduction of the Butyl Group via Alkylation or Cross-Coupling Reactions

With a 2,5-dihalogenated thiophene in hand, the next step is the introduction of the butyl group at one of the α-positions. This can be achieved through several methods, including traditional alkylation reactions or, more commonly, through palladium-catalyzed cross-coupling reactions.

Direct Friedel-Crafts alkylation of thiophene with a butyl halide is often not ideal for this specific synthesis due to potential issues with regioselectivity and polyalkylation. A more controlled approach involves the use of a pre-halogenated thiophene intermediate.

A highly effective method is the Suzuki cross-coupling reaction. researchgate.net This involves the reaction of a brominated thiophene, such as 2-bromothiophene (B119243), with a butylboronic acid or its ester in the presence of a palladium catalyst and a base. This reaction offers high yields and excellent regioselectivity. For instance, the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been demonstrated to proceed regioselectively at the 5-position. researchgate.net A similar strategy can be applied to introduce a butyl group.

Alternatively, a Grignard reaction can be employed. The reaction of 2-bromothiophene with magnesium followed by the addition of a butyl halide can introduce the butyl group. Another approach involves the lithiation of a brominated thiophene with an organolithium reagent like n-butyllithium, followed by quenching with a suitable electrophile. uu.nl For example, 2-propyl-, 2-butyl-, and 2-pentylthiophene (B1218760) have been prepared by the alkylation of 2-lithiothiophene with the corresponding alkyl bromides. uu.nl

Strategies for Ethynyl (B1212043) Group Installation at the 5-Position

Once the 2-butylthiophene (B75402) precursor is synthesized, the final step is the introduction of the ethynyl group at the 5-position. The Sonogashira cross-coupling reaction is the most prominent and efficient method for this transformation.

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.commdpi.com In the context of synthesizing this compound, this would involve the coupling of a 2-butyl-5-halothiophene (typically bromo- or iodo-) with a protected or unprotected alkyne.

Optimization of Catalytic Systems and Ligands

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst, ligands, and copper co-catalyst. Various catalytic systems have been developed and optimized to improve yields and reaction times. acs.orgrsc.org

Commonly used palladium catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. mdpi.comrsc.orgscispace.com The choice of ligand is also critical, with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) being widely employed. mdpi.commdpi.com The addition of a copper(I) salt, such as CuI, as a co-catalyst is typical in traditional Sonogashira protocols, although copper-free systems have also been developed. mdpi.comrsc.org

Recent research has focused on developing more robust and efficient catalytic systems. For instance, a nanosized MCM-41 anchored palladium bipyridyl complex has been shown to be a highly efficient and recyclable catalyst for Sonogashira couplings. mdpi.com The optimization of reaction conditions, including catalyst loading, temperature, and the choice of base, is crucial for achieving high yields. scispace.com For example, in the synthesis of 2-substituted benzo[b]thiophenes, a study found that 15 mol% Pd(OAc)₂, 20 mol% TMEDA (tetramethylethylenediamine) as a ligand, and 1.1 equiv. of AgTFA in DMF at 110 °C were the optimal conditions. scispace.com

Catalyst SystemLigandCo-catalystBaseTypical SubstratesReference
PdCl₂(PPh₃)₂PPh₃CuIEt₃NAryl halides, Terminal alkynes mdpi.com
Pd(OAc)₂TMEDA-AgTFA2-iodothiophenol, Phenylacetylene scispace.com
Nanosized MCM-41-PdBipyridylCuIEt₃NAryl halides, Phenylacetylene mdpi.com
Pd(PPh₃)₄PPh₃CuIEt₃N2-butyl-5-halothiophene, TMSA
Solvent Effects in Sonogashira Coupling of Thiophenes

The choice of solvent can significantly impact the rate and yield of Sonogashira reactions. lucp.net A variety of solvents, from polar aprotic to nonpolar, have been investigated.

Polar aprotic solvents like dimethylformamide (DMF) and triethylamine (B128534) (Et₃N) are commonly used. mdpi.comlucp.net Triethylamine often serves as both the solvent and the base. mdpi.com DMF is known to facilitate the reaction, potentially by coordinating with the palladium center and promoting the catalytic cycle. lucp.net However, in some cases, DMF can have a detrimental effect. For instance, in a copper-free Sonogashira coupling of a β-bromoporphyrin, a better yield was obtained in toluene (B28343) (70%) compared to DMF (20%), possibly because DMF displaced the phosphine ligands from the palladium complex. lucp.net

Other solvents such as toluene, dimethyl sulfoxide (B87167) (DMSO), and 1,4-dioxane (B91453) have also been employed. lucp.net The selection of the optimal solvent depends on the specific substrates and catalytic system being used. In some instances, solvent-free conditions using techniques like ball milling have been successfully applied for Sonogashira couplings, offering a greener alternative. nih.gov

SolventEffect on ReactionExample ApplicationReference
Triethylamine (Et₃N)Often serves as both solvent and base, generally effective.Coupling of iodobenzene (B50100) and phenylacetylene. mdpi.com
Dimethylformamide (DMF)Can enhance reaction rates but may inhibit in some cases.Synthesis of 2-substituted benzo[b]thiophenes. scispace.comlucp.net
TolueneEffective in certain copper-free systems.Copper-free coupling of β-bromoporphyrin. lucp.net
Dimethyl Sulfoxide (DMSO)Identified as a good solvent in some copper-catalyzed reactions.Copper-catalyzed coupling of aryl halides with phenylacetylene. rsc.org
Solvent-Free (Ball Milling)Reduces waste and reaction times.Core functionalization of naphthalene (B1677914) diimides. nih.gov

Direct Alkynylation Methodologies for Thiophene Derivatives

Direct C-H alkynylation of thiophenes represents a more atom-economical and step-efficient alternative to traditional cross-coupling reactions, which necessitate pre-functionalization of the thiophene ring. epfl.chnii.ac.jp

Gold and Brønsted Acid Cooperative Catalysis

A significant breakthrough in the direct ethynylation of thiophenes involves the cooperative use of a gold catalyst and a Brønsted acid. epfl.chepfl.ch This methodology employs 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) as the alkynylating agent. epfl.ch The reaction proceeds effectively at room temperature and under open flask conditions, demonstrating a notable tolerance to air and moisture. epfl.ch

The synergy between the gold catalyst (such as AuCl) and a Brønsted acid like trifluoroacetic acid (TFA) is crucial for the reaction's success. epfl.ch This cooperative activation is necessary to overcome the inherent low reactivity of thiophenes in direct alkynylation reactions. epfl.chnih.gov The process has been successfully applied to a range of thiophene derivatives, including those with deactivating groups and extended conjugated systems like aryl thiophenes and bithiophenes, which are important for materials science. epfl.ch For instance, 2-hexylthiophene (B90786) can be alkynylated and subsequently deprotected to yield the corresponding terminal alkyne in good yield. epfl.ch

Mechanistic Investigations of Direct Ethynylation

The precise mechanism of the gold and Brønsted acid-catalyzed direct ethynylation of thiophenes is still under investigation. epfl.ch Several possibilities have been considered. One proposed pathway involves the 2-auration of thiophene, promoted by the Brønsted acid. epfl.ch However, experiments with pre-formed 2-[(triphenylphosphine)gold]thiophene did not yield the desired product, casting some doubt on this specific route. epfl.ch

Another hypothesis is the activation of the TIPS-EBX reagent by the Brønsted acid. epfl.ch While the triflic acid adduct of TIPS-EBX was unreactive, the TFA adduct did produce the alkynylated thiophene, suggesting that TFA may play a role in activating the hypervalent iodine reagent. epfl.ch It is not yet clear whether the TFA adduct is a more reactive form of the reagent or simply serves as a source of TFA during the reaction. epfl.ch

Two primary mechanistic pathways are generally considered for gold-catalyzed alkynylation: one involving a Au(III) acetylide complex and another proceeding through π-activation of the alkyne. epfl.ch Further studies are needed to definitively elucidate the operative mechanism in the direct alkynylation of thiophenes. epfl.ch

Alternative and Emerging Synthetic Routes for Ethynylthiophenes

Beyond direct C-H functionalization, other synthetic strategies have been developed to construct the ethynylthiophene framework.

Thienannulation Reactions from Precursor Compounds

Thienannulation, the formation of a thiophene ring from acyclic precursors, offers an alternative approach to constructing substituted thiophenes. researchgate.netacs.org These methods often involve the cyclization of appropriately functionalized starting materials. For instance, benzo[1,2-b:4,5-b']dithiophene (BDT) has been synthesized from 3-thiophenecarboxaldehyde (B150965) through a process involving selective lithiation, condensation, and subsequent dehydrative cycloaromatization. researchgate.net Another strategy involves the reaction of 1,4-diaryldiynes with a sulfur source, such as sodium sulfide, to yield 2,5-disubstituted thiophenes. researchgate.netsioc-journal.cn

One-Pot Synthetic Procedures for Substituted Thiophenes

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot methods for preparing substituted thiophenes have been reported. The Gewald reaction, a three-component reaction between a ketone or aldehyde, an active methylene (B1212753) compound, and elemental sulfur, is a classic and efficient one-pot synthesis of 2-aminothiophenes. organic-chemistry.org This reaction can be catalyzed by various bases, with L-proline being a green and effective catalyst. organic-chemistry.org

Another one-pot approach involves the palladium-catalyzed coupling of 2,5-diiodothiophene (B186504) with tributyl(ethynyl)tin, followed by in-situ deprotonation and reaction with the generated tributyltin iodide to form 2,5-bis[(tributyltin)ethynyl]thiophene. acs.org Furthermore, a one-pot procedure for synthesizing terthiophenes has been developed, which involves copper-mediated dimerization and subsequent cyclization with sodium sulfide. epfl.ch

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of the final product are critical steps in any synthetic sequence to ensure high purity. For ethynylthiophene derivatives, standard chromatographic techniques are commonly employed.

Column chromatography using silica (B1680970) gel is a frequently utilized method for purifying these compounds. nih.govmdpi.com The choice of eluent system is crucial for achieving good separation. A mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective, with the ratio adjusted to optimize the separation of the desired product from byproducts and unreacted starting materials. mdpi.com For instance, the purification of 2,5-bis(pyridin-4-ylethynyl)thiophene was achieved using a gradient of hexane and ethyl acetate. mdpi.com

In some cases, recrystallization can be an effective purification technique, particularly for solid compounds. thieme-connect.de The choice of solvent for recrystallization is determined by the solubility of the compound at different temperatures.

For compounds that are oils, purification is typically achieved through column chromatography. mdpi.com After chromatographic purification, the solvent is removed under vacuum to yield the pure product. mdpi.com The purity of the isolated compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Reactivity and Advanced Chemical Transformations of 2 Butyl 5 Ethynylthiophene Derivatives

Functionalization of the Terminal Ethynyl (B1212043) Moiety

The terminal ethynyl group is a highly versatile functional handle, amenable to a variety of addition and coupling reactions. Its reactivity is central to the synthetic utility of 2-Butyl-5-ethynylthiophene, allowing for its incorporation into larger conjugated systems, polymers, and complex organic architectures.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. nih.govglenresearch.com This reaction unites a terminal alkyne, such as this compound, with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.org The reaction proceeds under mild conditions, often in aqueous systems, and its bio-orthogonality makes it invaluable in chemical biology and materials science. nih.govglenresearch.com

The transformation involves the in-situ formation of a copper(I) acetylide from this compound, which then undergoes a cycloaddition with an organic azide. rsc.org This methodology allows for the covalent linking of the butylthiophene unit to a vast array of molecules, including biomolecules, polymers, and fluorescent tags, provided they bear an azide group.

Table 1: Examples of CuAAC Reactions with this compound

Azide ReactantProductCatalyst System
Benzyl Azide1-Benzyl-4-(5-butylthiophen-2-yl)-1H-1,2,3-triazoleCu(I) salt (e.g., CuI, CuSO₄/Sodium Ascorbate)
Azido-functionalized Polyethylene Glycol (PEG-N₃)PEG-yl-1,2,3-triazol-4-yl-(5-butylthiophene)Cu(I) salt, stabilizing ligands (e.g., TBTA)
1-Azido-4-nitrobenzene1-(4-Nitrophenyl)-4-(5-butylthiophen-2-yl)-1H-1,2,3-triazoleCu(I) salt

The terminal alkyne of this compound is an excellent substrate for various C-C bond-forming cross-coupling reactions, enabling the synthesis of conjugated diynes and polyynes.

Glaser Coupling : This is an oxidative homocoupling of terminal alkynes, catalyzed by copper(I) salts like CuCl or CuBr in the presence of an oxidant such as air (O₂). wikipedia.org Subjecting this compound to Glaser conditions results in the formation of a symmetrical 1,3-diyne, 1,4-bis(5-butylthiophen-2-yl)buta-1,3-diyne. The related Hay coupling, which uses a soluble copper-TMEDA complex, is a versatile variant of this reaction. wikipedia.orgorganic-chemistry.org

Cadiot-Chodkiewicz Coupling : This reaction facilitates the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne. alfa-chemistry.comwikipedia.orgsynarchive.com The reaction is catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.org For instance, this compound can react with a bromoalkyne (e.g., 1-bromo-2-phenylacetylene) to yield a specific, unsymmetrical 1,3-diyne, preventing the formation of homocoupled byproducts that can occur in other coupling reactions. wikipedia.orgjk-sci.com

Sonogashira Coupling : While primarily a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide using palladium and copper co-catalysts, the Sonogashira reaction can lead to the formation of homocoupled diyne (Glaser product) as a significant side product, particularly in the presence of oxygen. libretexts.orgwikipedia.orgjk-sci.com Optimized conditions are often required to minimize this competing pathway when the cross-coupled product is desired. mdpi.com

Table 2: Cross-Coupling Reactions of the Ethynyl Moiety

Reaction NameCoupling PartnerProduct TypeCatalyst System
Glaser CouplingItself (homocoupling)Symmetrical 1,3-diyneCu(I) salt, Oxidant (O₂)
Cadiot-Chodkiewicz1-HaloalkyneUnsymmetrical 1,3-diyneCu(I) salt, Amine base
Sonogashira (Homocoupling side reaction)Itself (homocoupling)Symmetrical 1,3-diynePd(0) complex, Cu(I) salt, Amine base

The carbon-carbon triple bond in this compound can undergo addition reactions with both electrophiles and nucleophiles.

Electrophilic Addition : The π-electrons of the alkyne can act as a nucleophile, attacking electrophilic species. libretexts.org For example, the addition of hydrogen halides (HX) proceeds via a vinyl carbocation intermediate. savemyexams.com In accordance with Markovnikov's rule, the hydrogen atom adds to the terminal carbon, and the halide adds to the carbon attached to the thiophene (B33073) ring, which better stabilizes the positive charge of the intermediate. This results in the formation of a vinyl halide. libretexts.org

Nucleophilic Addition : While less common for unactivated alkynes, nucleophilic addition can occur, typically under basic conditions or with highly reactive nucleophiles. The reaction involves the attack of a nucleophile on one of the sp-hybridized carbons. For instance, thiols can add across the triple bond in the presence of a base to form vinyl sulfides.

Chemical Modifications of the Butylthiophene Scaffold

Beyond the reactivity of the ethynyl group, the thiophene ring itself offers opportunities for functionalization, allowing for the modulation of the electronic properties and steric profile of the molecule.

Direct C-H functionalization is a powerful, atom-economical strategy for modifying aromatic and heteroaromatic rings. ethz.chmdpi.com Iridium-catalyzed borylation has emerged as a particularly effective method for the selective functionalization of thiophenes. nih.govresearchgate.netdntb.gov.ua This reaction typically uses bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) as the boron source and an iridium catalyst.

In this compound, the C-H bonds at the C3 and C4 positions are available for functionalization. The regioselectivity of the borylation is governed by a combination of steric and electronic factors. umich.edu Borylation often occurs at the sterically least hindered position, distal to the bulky butyl group. The resulting thiophene boronate esters are versatile synthetic intermediates, readily participating in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or vinyl substituents. nih.govresearchgate.net This two-step sequence of C-H borylation followed by cross-coupling provides a robust method for synthesizing highly substituted, poly-functionalized thiophenes. nih.gov

Table 3: Iridium-Catalyzed C-H Borylation of the Thiophene Ring

PositionReactantsProductCatalyst
C3 / C4This compound + B₂pin₂2-Butyl-5-ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene[Ir(cod)OMe]₂ / dtbpy

The sulfur atom and the double bonds within the thiophene ring can undergo oxidation and reduction, leading to significant changes in the molecule's structure and properties.

Oxidation : The sulfur heteroatom in the thiophene ring can be oxidized, typically using peracids or other strong oxidizing agents. nih.gov Stepwise oxidation first yields the thiophene-1-oxide (sulfoxide) and then the thiophene-1,1-dioxide (sulfone). nih.govresearchgate.net Upon oxidation, the thiophene ring loses its aromaticity. utexas.edu Thiophene-1,1-dioxides are highly reactive and function as excellent dienes in Diels-Alder cycloaddition reactions, providing a pathway to complex bicyclic structures. utexas.edu The stability of the thiophene ring itself is generally high, but harsh oxidation can lead to ring opening. pharmaguideline.com

Reduction : The thiophene ring can be fully or partially hydrogenated. Catalytic hydrogenation can reduce the double bonds to yield the corresponding saturated tetrahydrothiophene derivative. researchgate.net A more synthetically profound transformation is reductive desulfurization, most commonly achieved with Raney nickel. This reaction cleaves the carbon-sulfur bonds and saturates the remaining carbon chain with hydrogen, effectively removing the thiophene ring and yielding an aliphatic hydrocarbon. researchgate.net In the case of this compound, this would result in a substituted decane derivative, demonstrating a powerful method for using thiophene as a scaffold in the synthesis of long-chain aliphatic compounds. researchgate.net

Table 4: Oxidation and Reduction of the Butylthiophene Scaffold

TransformationReagent(s)Product
Oxidation (Sulfur)m-CPBA or H₂O₂/CatalystThis compound-1,1-dioxide
Reduction (Ring)H₂ / Catalyst2-Butyl-5-ethynyltetrahydrothiophene
Reductive DesulfurizationRaney NickelSubstituted Alkane

Ring-Opening Reactions of Fused Thiophene Systems

The investigation of ring-opening reactions in fused thiophene systems provides valuable insights into the stability and reactivity of the thiophene moiety under specific conditions. While research directly focusing on fused systems derived from this compound is limited, studies on analogous structures, such as 2,5-dialkyldithieno[2,3-b:3',2'-d]thiophene, offer a strong model for understanding these transformations. The cleavage of the carbon-sulfur bond in the thiophene ring typically requires potent nucleophiles, such as organolithium reagents, and can be influenced by factors like the electronic nature of the nucleophile and steric hindrance at the reaction site.

A notable example of such a reaction is the ring-opening of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene when treated with various aryllithium reagents. beilstein-journals.orgbeilstein-journals.org This process leads to the formation of functionalized 3,3'-bithiophene derivatives. The reaction is initiated by the nucleophilic attack of the aryllithium reagent on one of the sulfur atoms of the fused thiophene core, followed by cleavage of a C-S bond. The efficiency of this ring-opening process is significantly influenced by the nature of the aryl group on the lithium reagent.

Research findings indicate that aryllithium reagents bearing electron-donating groups exhibit higher reactivity, leading to greater yields of the ring-opened products. beilstein-journals.org This is attributed to the increased nucleophilicity of the aryllithium species. Conversely, steric hindrance around the nucleophilic carbon atom can impede the reaction and reduce the yield.

An interesting outcome is observed when the reaction mixture is quenched with an electrophile like N,N-dimethylformamide (DMF). This results in the formation of 2'-arylthio-3,3'-bithiophene-2-carbaldehydes, demonstrating a method for introducing further functional groups for subsequent chemical transformations. beilstein-journals.org

The table below summarizes the results of the ring-opening reaction of a model fused thiophene system with different aryllithium reagents, highlighting the influence of the substituent on the yield of the product.

Aryllithium Reagent (ArLi)ProductYield (%)Reference
Phenyllithium2'-(Phenylthio)-5,5'-dioctyl-[3,3'-bithiophene]-2-carbaldehyde65 beilstein-journals.org
4-Methylphenyllithium2'-(p-Tolylthio)-5,5'-dioctyl-[3,3'-bithiophene]-2-carbaldehyde72 beilstein-journals.org
4-Methoxyphenyllithium2'-(4-Methoxyphenylthio)-5,5'-dioctyl-[3,3'-bithiophene]-2-carbaldehyde78 beilstein-journals.org
2-Thienyllithium5,5'-Dioctyl-2'-(thiophen-2-ylthio)-[3,3'-bithiophene]-2-carbaldehyde55 beilstein-journals.org

These findings underscore the synthetic utility of ring-opening reactions in creating complex, functionalized bithiophene structures from stable fused-ring precursors.

Derivatization for Extended Conjugation and Structural Diversity

The ethynyl group in this compound serves as a versatile functional handle for a variety of chemical transformations aimed at extending the π-conjugated system and introducing structural diversity. These derivatizations are crucial for tuning the electronic and optical properties of the resulting molecules for applications in organic electronics. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are prominently utilized for this purpose.

The Sonogashira coupling reaction allows for the direct connection of the terminal alkyne of this compound with a wide range of aryl or heteroaryl halides. This reaction provides a straightforward method for synthesizing conjugated molecules with well-defined structures. The resulting products often exhibit enhanced conjugation, leading to red-shifted absorption and emission spectra, which is a desirable feature for organic semiconductors and dyes.

Furthermore, the ethynylthiophene moiety can be incorporated into larger macromolecular structures, such as oligomers and polymers. d-nb.info The synthesis of such materials is driven by the goal of creating solution-processable organic semiconductors with high charge carrier mobilities. The introduction of the rigid ethynyl linker can lead to more planar polymer backbones, which facilitates intermolecular π-π stacking and improves charge transport.

The structural diversity of derivatives can be further expanded by employing other coupling reactions. For instance, the terminal alkyne can undergo reactions to form more complex structures, which can then be polymerized or used as building blocks for larger conjugated systems. The choice of reaction partner in these coupling reactions allows for precise control over the final properties of the material.

The following table provides examples of derivatization reactions of ethynyl-substituted thiophenes to achieve extended conjugation and structural diversity.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Sonogashira Coupling2-Ethynylthiophene, Aryl HalidePd(PPh₃)₂Cl₂/CuI, Amine BaseAryl-substituted Ethynylthiophene mdpi.com
Oxidative Coupling2-EthynylthiopheneCopper(I) salt, Oxidant1,4-Di(thiophen-2-yl)buta-1,3-diyne
Polymerization5,5'-(9,9-dioctyl-fluorene-2,7-diyl)bis(2-ethynylthiophene), 4,9-Dibromo-2,1,3-naphthothiadiazolePd(PPh₃)₂Cl₂/CuI, Amine BaseConjugated Polymer
Three-Component Reaction2-Ethynylthiophene, Arylboronic Acid, Glycosyl BromideNickel CatalystMultisubstituted C-Vinyl Glycosides

These derivatization strategies highlight the importance of this compound as a versatile building block in the synthesis of functional organic materials with tailored electronic and photophysical properties.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Regioisomer Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-Butyl-5-ethynylthiophene, confirming the specific 2,5-disubstitution pattern on the thiophene (B33073) ring and the integrity of the butyl and ethynyl (B1212043) side chains.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the n-butyl group, the thiophene ring, and the terminal alkyne.

Thiophene Protons: The two protons on the 2,5-disubstituted thiophene ring are expected to appear as two distinct doublets in the aromatic region, typically between δ 6.5 and 7.5 ppm. The proton at the C3 position (adjacent to the ethynyl group) and the proton at the C4 position (adjacent to the butyl group) will split each other, resulting in a characteristic coupling constant (³JHH) of approximately 3.4 - 5.1 Hz.

Alkyl Protons: The n-butyl group will exhibit four distinct signals. The methylene (B1212753) protons (α-CH₂) directly attached to the thiophene ring are the most deshielded of the alkyl chain, expected around δ 2.8 ppm as a triplet. The subsequent methylene groups (β-CH₂ and γ-CH₂) would appear further upfield, typically between δ 1.4 and 1.7 ppm as multiplets. The terminal methyl group (δ-CH₃) would be the most shielded, appearing as a triplet around δ 0.9 ppm. oregonstate.edu

Ethynyl Proton: The terminal alkyne proton (≡C-H) is expected to produce a sharp singlet in the range of δ 2.5 - 3.5 ppm. oregonstate.edu Its specific shift is influenced by the conjugation with the thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound.
Proton AssignmentExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J) in Hz
Thiophene H-3~6.8 - 7.2Doublet (d)3.4 - 5.1
Thiophene H-4~6.6 - 7.0Doublet (d)3.4 - 5.1
Ethynyl H~3.0 - 3.5Singlet (s)N/A
α-CH₂ (butyl)~2.8Triplet (t)~7.5
β-CH₂ (butyl)~1.6 - 1.7Sextet / Multiplet (m)~7.5
γ-CH₂ (butyl)~1.4 - 1.5Sextet / Multiplet (m)~7.5
δ-CH₃ (butyl)~0.9Triplet (t)~7.4

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their nature (alkane, alkene, alkyne, aromatic). For this compound, ten unique carbon signals are expected.

Thiophene Carbons: Four signals are anticipated for the thiophene ring carbons. The two quaternary carbons (C2 and C5) bonded to the substituents would appear in the range of δ 125 - 150 ppm. The two protonated carbons (C3 and C4) would also resonate in this aromatic region, typically between δ 115 and 140 ppm. libretexts.org

Alkyl Carbons: The four carbons of the n-butyl chain will appear in the upfield alkane region (δ 10 - 40 ppm). libretexts.org The α-carbon, being attached to the thiophene ring, will be the most deshielded of the four.

Ethynyl Carbons: The two sp-hybridized carbons of the alkyne group (C≡C) are expected in a characteristic window between δ 70 and 110 ppm. oregonstate.edu The carbon attached to the thiophene ring will be at a different chemical shift than the terminal carbon attached to the hydrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
Carbon AssignmentExpected Chemical Shift (ppm)
Thiophene C2 (quaternary)~145 - 150
Thiophene C5 (quaternary)~120 - 125
Thiophene C3/C4~123 - 135
Thiophene C4/C3~123 - 135
Thiophene-C≡C (quaternary)~80 - 95
≡C-H~70 - 85
α-CH₂ (butyl)~30 - 35
β-CH₂ (butyl)~30 - 33
γ-CH₂ (butyl)~22 - 25
δ-CH₃ (butyl)~13 - 15

2D NMR experiments are essential to definitively assign the ¹H and ¹³C signals and confirm the molecular structure by mapping out the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons in the butyl chain (e.g., δ-CH₃ with γ-CH₂, γ-CH₂ with β-CH₂, and β-CH₂ with α-CH₂). A crucial correlation would also be seen between the two thiophene protons (H-3 and H-4), confirming their adjacency. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already assigned proton from the ¹H spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for connecting the different fragments of the molecule. Key expected correlations would include the α-CH₂ protons of the butyl group to the C2 and C3 carbons of the thiophene ring, and the ethynyl proton to the C5 and C4 carbons of the thiophene ring, unequivocally establishing the 2,5-substitution pattern. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C≡C stretch)

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Alkyne Vibrations: The most diagnostic peaks are those of the terminal alkyne. A sharp, strong absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H bond stretch . pressbooks.puborgchemboulder.com A weak but sharp absorption in the range of 2100-2250 cm⁻¹ corresponds to the C≡C triple bond stretch . libretexts.orgjove.com The presence of both peaks is strong evidence for a terminal alkyne functional group.

Alkyl C-H Vibrations: Strong absorption bands in the region of 2850-2960 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons in the n-butyl group.

Thiophene Ring Vibrations: The thiophene ring exhibits several characteristic vibrations. Aromatic C-H stretching typically occurs just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹). globalresearchonline.net C=C stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ region. globalresearchonline.netresearchgate.net The C-S stretching vibration is often observed at lower frequencies, typically in the 600-850 cm⁻¹ range. globalresearchonline.netiosrjournals.org

Table 3: Expected Characteristic IR Absorption Bands for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
≡C-H StretchTerminal Alkyne~3300Strong, Sharp
Aromatic C-H StretchThiophene~3100Medium
Alkyl C-H Stretchn-Butyl2850 - 2960Strong
C≡C StretchAlkyne2100 - 2250Weak, Sharp
C=C StretchThiophene1400 - 1600Medium
C-S StretchThiophene600 - 850Medium to Weak

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The chromophore in this compound consists of the thiophene ring conjugated with the ethynyl group. This extended π-system is expected to absorb UV radiation, corresponding to π → π* electronic transitions. Thiophene itself shows a primary absorption band around 235 nm. nii.ac.jp The conjugation with the ethynyl group is expected to cause a bathochromic shift (a shift to a longer wavelength), resulting in a maximum absorption wavelength (λmax) greater than 235 nm, likely in the 250-280 nm range. The butyl group, being a non-conjugated alkyl substituent, is not expected to significantly influence the position of the main absorption band. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Purity Determination

High-resolution mass spectrometry is a crucial technique for determining the elemental composition of a molecule with very high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places.

For this compound, the molecular formula is C₁₀H₁₂S. The exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, and ³²S). missouri.edubiochemcalc.com

Calculated Exact Mass: 164.06597 u

An experimental HRMS measurement yielding a mass value within a very small tolerance (typically <5 ppm) of the calculated value provides strong confirmation of the elemental formula C₁₀H₁₂S. researchgate.net This technique is invaluable for confirming the identity of the synthesized product and assessing its purity, distinguishing it from potential impurities with different elemental compositions.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (XRD) is a powerful and definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which collectively define the molecular architecture in the solid state.

The process begins with the growth of a high-quality single crystal of the compound of interest. When a focused beam of X-rays is directed at the crystal, the electrons of the constituent atoms scatter the X-rays, creating a unique diffraction pattern of spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal lattice.

Key Insights from XRD Analysis:

Molecular Conformation: XRD analysis would reveal the exact conformation of the 2-butyl and 5-ethynyl substituents relative to the thiophene ring in the solid state. This includes the planarity of the thiophene ring and the torsion angles of the butyl chain.

Intermolecular Interactions: The technique elucidates non-covalent interactions such as π-π stacking, C-H···π interactions, and potential weak hydrogen bonds involving the ethynyl group. These interactions are crucial in governing the packing of molecules in the crystal, which in turn influences the material's bulk properties.

For structurally related thiophene derivatives, XRD studies have been instrumental in understanding their solid-state organization. For instance, in studies of other functionalized thiophenes, XRD has provided precise measurements of the thiophene ring's geometry and the nature of intermolecular forces that dictate molecular assembly.

Hypothetical XRD Data Table for a Thiophene Derivative:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1084.5
Z4
Calculated Density (g/cm³)1.250
R-factor (%)4.5

This table represents typical data obtained from a single-crystal XRD experiment for a small organic molecule and is for illustrative purposes only.

Photoexcitation Spectroscopy for Excited State Characterization

Photoexcitation spectroscopy encompasses a suite of techniques used to investigate the behavior of molecules upon absorption of light. These methods are fundamental to understanding the electronic structure and dynamics of the excited states, which are critical for applications in organic electronics and photochemistry.

Upon absorbing a photon of appropriate energy, a molecule is promoted from its ground electronic state to an excited state. Photoexcitation spectroscopy probes the fate of this excited molecule, including the pathways and timescales of its relaxation back to the ground state.

Key Techniques and Findings:

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These techniques provide information about the energies of the electronic transitions. The absorption spectrum reveals the energies required to excite the molecule, while the PL spectrum shows the energy of the photons emitted as the molecule relaxes from its lowest excited singlet state (fluorescence). The difference between the absorption and emission maxima (the Stokes shift) can provide insights into structural relaxation in the excited state.

Time-Resolved Photoluminescence (TRPL): TRPL measures the decay of the fluorescence intensity over time after pulsed excitation. This allows for the determination of the excited-state lifetime, which is a crucial parameter for understanding the competition between radiative (light emission) and non-radiative decay pathways.

Transient Absorption (TA) Spectroscopy: TA spectroscopy is a powerful pump-probe technique that can monitor the evolution of excited states on ultrafast timescales (femtoseconds to microseconds). After excitation with a "pump" pulse, a "probe" pulse monitors the changes in the absorption spectrum as the molecule relaxes. This can reveal the presence of different excited species, such as singlet and triplet excitons, and the rates of processes like intersystem crossing and internal conversion.

For thiophene-based molecules, photoexcitation studies have shown that the nature and position of substituents significantly influence their photophysical properties. For example, extending the π-conjugation with an ethynyl group is expected to red-shift the absorption and emission spectra of this compound compared to simpler alkylthiophenes. The excited-state dynamics, including the efficiency of fluorescence versus non-radiative decay, would be highly dependent on the interplay between the butyl and ethynyl substituents.

Illustrative Photophysical Data for a Thiophene Derivative:

ParameterValue (in solution)
Absorption λmax (nm)350
Emission λmax (nm)420
Stokes Shift (cm⁻¹)4800
Fluorescence Quantum Yield0.65
Fluorescence Lifetime (ns)2.5

This table provides representative photophysical data for a fluorescent organic molecule and is for illustrative purposes only.

Computational and Theoretical Chemistry Studies of 2 Butyl 5 Ethynylthiophene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. rdd.edu.iq DFT methods, particularly using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G** or 6-311+G(d,p), have proven successful in calculating the electronic properties of thiophene-based systems. rdd.edu.iqnih.govnih.gov These calculations provide fundamental insights into the molecule's geometry, stability, and electronic characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. nih.govtaltech.ee For 2-Butyl-5-ethynylthiophene, this process involves calculating the molecule's energy at various geometries to locate the lowest-energy conformer. The primary conformational flexibility in this molecule arises from the rotation of the butyl group attached to the thiophene (B33073) ring. researchgate.netresearchgate.net

Computational studies on similar thiophene derivatives show that the five-membered thiophene ring itself is largely planar, with C-C bond lengths typically ranging from 1.36 Å to 1.42 Å and the C-S-C bond angle being approximately 91.5°. nih.gov The optimization process for this compound would precisely calculate these parameters and determine the preferential orientation of the butyl chain relative to the aromatic ring. This analysis is crucial as the molecular conformation can significantly influence its electronic properties and how it packs in a solid state.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Thiophenes) Note: This data is representative and based on typical values for substituted thiophenes.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-S (in ring)~ 1.74 Å
Bond LengthC=C (in ring)~ 1.37 Å
Bond LengthC-C (in ring)~ 1.42 Å
Bond LengthC-C (Butyl)~ 1.54 Å
Bond LengthC≡C (Ethynyl)~ 1.21 Å
Bond AngleC-S-C (in ring)~ 91.5°
Bond AngleC-C-S (in ring)~ 110.5°

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic behavior and reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and the energy required for its first electronic excitation. mdpi.comwuxibiology.com

In this compound, the conjugated π-system of the thiophene ring and the ethynyl (B1212043) group will be the primary contributors to the frontier orbitals. The electron-donating butyl group is expected to raise the energy of the HOMO, while the π-accepting nature of the ethynyl group can lower the energy of the LUMO. This combined effect generally leads to a smaller HOMO-LUMO gap compared to unsubstituted thiophene, which is a desirable characteristic for applications in organic electronics. rsc.org DFT calculations for similar conjugated thiophene derivatives report energy gaps in the range of 3.4 to 4.7 eV. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: These values are illustrative, derived from computational studies on similar thiophene derivatives.

Molecular OrbitalEnergy (eV)Description
LUMO~ -1.5 eVElectron-accepting orbital, localized over the π-conjugated system.
HOMO~ -5.8 eVElectron-donating orbital, localized over the π-conjugated system.
Energy Gap (ΔE) ~ 4.3 eV Indicates molecular stability and excitation energy.

Prediction of Optical and Electronic Properties

Computational methods are invaluable for predicting how molecules like this compound will interact with light and behave in electronic devices.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of molecules in their electronically excited states. mdpi.comiastate.edu It allows for the simulation of ultraviolet-visible (UV-Vis) absorption spectra by predicting the energies of electronic transitions and their corresponding intensities (oscillator strengths). nih.govnih.gov

For this compound, TD-DFT calculations would identify the primary electronic transitions, which are expected to be π → π* transitions within the conjugated thiophene-ethynyl system. The calculations can predict the maximum absorption wavelength (λmax), providing insight into the material's color and its potential use in applications like organic solar cells or sensors. mdpi.com These computations are often performed both in a vacuum (gas phase) and using a solvent model to account for environmental effects on the absorption spectrum. nih.gov

Table 3: Illustrative TD-DFT Results for the Lowest Energy Electronic Transitions of this compound Note: This data is a hypothetical representation of typical TD-DFT output for conjugated thiophenes.

TransitionExcitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)
S0 → S1~ 4.10~ 3020.85
S0 → S2~ 4.55~ 2720.15

Non-linear optical (NLO) materials are substances that exhibit a non-linear response to an applied optical field, a property crucial for technologies like frequency conversion and optical switching. nih.govmdpi.com Conjugated organic molecules, especially those with donor-acceptor characteristics, are promising candidates for NLO applications. semanticscholar.orgmdpi.com

Computational chemistry can predict NLO properties, most notably the first hyperpolarizability (β), which is a measure of a molecule's ability to cause second-harmonic generation (SHG). mdpi.com There is often an inverse correlation between the HOMO-LUMO gap and the magnitude of β; a smaller energy gap can lead to a larger NLO response. mdpi.com Given its conjugated structure, DFT calculations for this compound could be used to compute its hyperpolarizability and assess its potential as an NLO material.

Table 4: Predicted Non-Linear Optical Property of this compound Note: The value is an estimate based on theoretical studies of related organic conjugated systems.

PropertySymbolPredicted Value (a.u.)
First HyperpolarizabilityβValues can vary significantly based on the computational method but are expected to be notable due to conjugation.

Molecular Dynamics Simulations for Solution-Phase Behavior and Aggregation Tendencies

While DFT provides insights into single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. aps.orgnih.gov This technique models the interactions between molecules, including both solute-solute and solute-solvent interactions, providing a dynamic picture of behavior in the solution or solid phase.

For this compound, MD simulations could be used to understand its solubility, diffusion in different solvents, and, most importantly, its tendency to aggregate. The planar, aromatic nature of the thiophene ring can lead to π-π stacking, where molecules align face-to-face. The flexible butyl chains would influence the nature and extent of this aggregation. Understanding these aggregation tendencies is vital, as the arrangement of molecules significantly impacts the performance of organic electronic devices by affecting charge transport between molecules. MD simulations can thus bridge the gap between single-molecule properties and the macroscopic behavior of the material.

Investigation of Conjugation Pathways and Charge Transfer Characteristics

Theoretical studies on substituted thiophenes offer significant insights into how different functional groups influence the electronic structure and properties of the thiophene ring. The investigation of this compound involves a detailed analysis of how the electron-donating butyl group and the electron-withdrawing, π-rich ethynyl group modulate the conjugation and charge distribution across the molecule.

Molecular Orbital Analysis

A key aspect of understanding conjugation and charge transfer lies in the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution and energy levels of these orbitals are critical in determining the electronic behavior of the molecule.

In substituted thiophenes, the HOMO is typically a π-orbital with significant electron density located on the thiophene ring and its substituents. The LUMO is also a π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's electronic excitation energy and chemical reactivity.

For this compound, theoretical calculations would likely reveal that the HOMO is delocalized across the entire π-system, encompassing the thiophene ring and the ethynyl group. The butyl group, being an alkyl chain, would have a less direct, but still influential, hyperconjugative and inductive effect on the electronic structure. The LUMO would also be distributed across the conjugated framework. The presence of both an electron-donating group (butyl) and an electron-withdrawing group (ethynyl) is expected to reduce the HOMO-LUMO gap compared to unsubstituted thiophene.

PropertyDescriptionExpected Influence on this compound
HOMO Energy The energy of the highest occupied molecular orbital. Higher values indicate easier electron donation.The electron-donating butyl group is expected to raise the HOMO energy level.
LUMO Energy The energy of the lowest unoccupied molecular orbital. Lower values indicate easier electron acceptance.The electron-withdrawing ethynyl group is expected to lower the LUMO energy level.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap suggests easier electronic excitation.The combined effect of the donor and acceptor groups is predicted to decrease the HOMO-LUMO gap.

Charge Transfer Characteristics

The substitution pattern in this compound suggests the potential for intramolecular charge transfer (ICT). Upon electronic excitation (e.g., by absorption of light), an electron can be promoted from the HOMO to the LUMO. The spatial redistribution of electron density in this excited state is a key feature of ICT.

Theoretical calculations, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can model this process. These methods can predict the charge distribution in both the ground and excited states. For this compound, it is anticipated that in the ground state, there would be a slight polarization of electron density. In the excited state, a more significant charge transfer would likely occur from the electron-richer part of the molecule (thiophene ring and butyl group) to the electron-poorer ethynyl moiety.

Detailed analysis of the molecular orbitals involved in the primary electronic transitions can elucidate the nature of the charge transfer. For instance, if the HOMO is predominantly located on the thiophene and butyl parts and the LUMO is concentrated on the ethynyl group, the HOMO-to-LUMO transition would have a clear charge-transfer character.

Molecular RegionExpected Ground State ChargeExpected Excited State ChargeRole in Charge Transfer
Butyl Group Slightly electron-donatingPotential electron donorContributes to the overall electron-rich character of the donor portion.
Thiophene Ring Core of the conjugated systemCan act as a bridge and part of the donor systemFacilitates the transfer of charge from the donor to the acceptor.
Ethynyl Group Electron-withdrawingPotential electron acceptorActs as the primary site for accepting electron density in the excited state.

Polymerization and Oligomerization Studies Involving 2 Butyl 5 Ethynylthiophene

Structure-Property Relationships in this compound-Based Polymers

  • As the polymer has not been synthesized or characterized in the literature, no information on its structure-property relationships exists.
  • Based on a comprehensive search of available scientific literature, there are no specific research articles or dedicated studies focusing on the "," specifically concerning "Regioregularity Control in Polymer Synthesis and its Impact on Electronic Properties."

    The principles of regioregularity are well-established for a similar, extensively studied class of compounds known as poly(3-alkylthiophene)s (P3ATs). nih.govcmu.edursc.org Research in that area demonstrates that controlling the head-to-tail (HT) coupling of monomer units is crucial for achieving desirable electronic properties. cmu.edukuleuven.be In these polymers, a high degree of regioregularity leads to a more planar polymer backbone, which enhances π-conjugation, promotes crystallinity, and ultimately improves charge carrier mobility. rsc.orgchemrxiv.org

    Various synthetic methods have been developed to control regioregularity in P3ATs, including Grignard Metathesis (GRIM) polymerization, Stille coupling, and Suzuki coupling, often employing nickel or palladium catalysts. nih.govcmu.edursc.org These methods allow for the synthesis of polymers with a high percentage of HT linkages, minimizing head-to-head (HH) and tail-to-tail (TT) defects that disrupt conjugation and negatively impact electronic performance. cmu.edursc.org

    However, without specific experimental data for the polymerization of this compound, it is not possible to provide detailed research findings, data tables, or an analysis of its specific electronic properties as a function of regioregularity. Such an article would be speculative and not based on published scientific evidence for this particular compound.

    Therefore, the requested article on the regioregularity control in the synthesis of poly(this compound) and its impact on electronic properties cannot be generated at this time due to a lack of specific research on the subject.

    Table of Compounds

    Applications in Organic Functional Materials Research

    Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

    The development of efficient and stable electroluminescent materials is crucial for the advancement of Organic Light-Emitting Diode (OLED) technology. Thiophene (B33073) derivatives have been extensively investigated for their excellent charge-transporting and light-emitting properties. The incorporation of the 2-butyl-5-ethynylthiophene moiety into larger conjugated systems can significantly influence the performance of OLEDs.

    The ethynyl (B1212043) group provides a rigid and linear linker, extending the π-conjugation of the molecule. This extended conjugation can lead to a smaller HOMO-LUMO gap, resulting in the emission of light at longer wavelengths. Furthermore, the rigid nature of the ethynyl bridge can reduce non-radiative decay pathways, potentially increasing the photoluminescence quantum yield (PLQY), a key factor for high light emission efficiency. Thiophene-based π-conjugated systems connected by rigid π-bridges are known to effectively modulate the backbone conformations of conjugated molecules, which significantly affects the properties of the resulting oligomers. nih.gov

    The design of π-conjugated chromophores with tunable emission properties is a cornerstone of OLED research. The this compound unit serves as a versatile building block in this context. By coupling this unit with various aromatic or heteroaromatic moieties through the ethynyl linkage, a wide range of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) chromophores can be synthesized. beilstein-journals.org

    The emission color of these chromophores can be fine-tuned by carefully selecting the electron-donating and electron-accepting units. For instance, coupling this compound with a strong electron-accepting group would lead to a significant intramolecular charge transfer (ICT) character, resulting in a red-shifted emission. Conversely, using a weaker acceptor would result in blue or green emission. The nearly coplanar structure of some thiophene-based isomers with rigid planar π-conjugated structures has been shown to exhibit intense UV-vis absorption and fluorescence emission with high photoluminescence quantum yields. nih.gov

    For example, a donor–π–acceptor (D–π–A) type pull–push compound, DMB-TT-TPA, comprising triphenylamine (B166846) as the donor and dimesitylboron as the acceptor linked through a thieno[3,2-b]thiophene (B52689) π-conjugated linker, exhibited absorption and emission maxima at 411 nm and 520 nm, respectively. This resulted in a large Stokes shift of 109 nm and high fluorescence quantum yields in both the solid state (41%) and in solution (86%). beilstein-journals.org An OLED fabricated using this material as an emitter showed a maximum external quantum efficiency of 4.61%. beilstein-journals.org

    CompoundDonorAcceptorEmission Max (nm)Quantum Yield (Solid State)
    DMB-TT-TPATriphenylamineDimesitylboron52041%

    This table showcases the performance of a representative thiophene-based D-π-A chromophore, illustrating the potential for tuning emission properties.

    Organic Photovoltaics (OPVs) and Organic Solar Cells

    In the realm of organic photovoltaics (OPVs), the design of novel electron donor and acceptor materials with tailored energy levels and high charge carrier mobilities is paramount. Thiophene-containing polymers and small molecules have been at the forefront of this research due to their excellent photovoltaic properties. informaticsjournals.co.in

    Polythiophenes and their derivatives are among the most promising candidates for commercial applications as electron donors in OPVs, largely due to their affordability and the potential for scalable synthesis. rsc.org The this compound unit can be incorporated into conjugated polymers or small molecules to serve as an electron-donating component. The electron-rich nature of the thiophene ring, combined with the electron-donating effect of the butyl group, contributes to a relatively high highest occupied molecular orbital (HOMO) energy level, which is a desirable characteristic for efficient hole transport from the donor to the anode.

    The ethynyl group allows for the straightforward synthesis of conjugated polymers through polymerization reactions, or the creation of well-defined oligomers and small molecules via cross-coupling reactions. These materials can be blended with fullerene derivatives or non-fullerene acceptors to form the bulk heterojunction (BHJ) active layer of an OPV device. The performance of such devices is highly dependent on the energy level alignment between the donor and acceptor, as well as the morphology of the BHJ. A study on a novel tetrathienylthiophene-co-poly(3-hexylthiophene) donor polymer showed a broader electrochemical and optical band-gap compared to the widely used P3HT. mdpi.com

    While less common, thiophene derivatives can also be engineered to function as electron acceptors by introducing strong electron-withdrawing groups. The versatility of the this compound scaffold allows for such chemical modifications.

    Polymer DonorAcceptorPower Conversion Efficiency (PCE)
    TTT-co-P3HTPC71BM0.14%
    P3HTPC71BM1.15%

    This table compares the performance of a novel thiophene-based copolymer with the standard P3HT, highlighting the impact of molecular design on OPV device efficiency. mdpi.com

    Interfacial engineering plays a critical role in optimizing the performance of OPVs by reducing energy barriers and improving charge extraction at the electrode interfaces. rsc.orgnih.gov Self-assembled monolayers (SAMs) are often employed to modify the work function of the electrodes and to passivate surface trap states. semi.ac.cn

    Derivatives of this compound, functionalized with appropriate anchoring groups such as carboxylic acids or phosphonic acids, could potentially be used to form SAMs on metal oxide electrode surfaces like titanium dioxide (TiO2) or zinc oxide (ZnO). semi.ac.cnresearchgate.net The thiophene unit can influence the electronic coupling between the inorganic electrode and the organic active layer, facilitating more efficient electron transfer and reducing charge recombination at the interface. semi.ac.cn The butyl and ethynyl groups can also affect the packing and ordering of the SAM, which in turn can influence the morphology and crystallinity of the overlying bulk heterojunction layer. researchgate.net

    Modification of a TiO2 interface with a C60-SAM in an inverted polymer solar cell resulted in a 35% improvement in power conversion efficiency (from 2.80% to 3.78%). semi.ac.cn This enhancement was attributed to reduced charge recombination, passivation of surface traps, and improved exciton (B1674681) dissociation efficiency. semi.ac.cn

    Organic Field-Effect Transistors (OFETs) and Charge Transport Materials

    Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. Thiophene-based oligomers and polymers have demonstrated some of the highest charge carrier mobilities among organic semiconductors.

    The this compound unit can be a valuable component in the design of high-performance charge transport materials. The planarity and rigidity of the thiophene ring, coupled with the potential for extended π-conjugation through the ethynyl bridge, can promote strong intermolecular π-π stacking in the solid state. This close packing is essential for efficient charge hopping between adjacent molecules, leading to high charge carrier mobility.

    Theoretical studies on polythiophene-based systems have shown that both intra-chain and inter-chain charge transport are crucial. The main charge-transfer route within ordered domains is often along the polymer backbone (intra-chain), with inter-chain hopping also playing a significant role. The molecular packing, influenced by side chains like the butyl group, can significantly impact the inter-chain charge transport.

    Thiophene-Based MaterialHole Mobility (cm²/Vs)
    Layered Sexithienyl (2 ML)0.043

    This table shows the hole mobility for a well-studied thiophene oligomer, providing a benchmark for the potential performance of new thiophene-based materials in OFETs. aps.org

    Investigation of Charge Carrier Mobility in Thin Films

    Charge carrier mobility is a critical parameter that determines the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The mobility of charge carriers (holes or electrons) through the semiconducting thin film dictates the switching speed of transistors and the efficiency of solar cells. Research into thiophene-based oligomers and polymers has demonstrated that the chemical structure of the monomer unit plays a pivotal role in determining the electronic properties of the resulting material.

    The introduction of an ethynyl group, as seen in this compound, can enhance interchain interactions through π-π stacking, which is crucial for efficient charge transport. Studies on related oligothiophenes have shown that charge transport is highly sensitive to the degree of crystallinity and the orientation of crystal grains within the thin film. researchgate.netmdpi.com While specific data for this compound is not extensively documented, the principles derived from similar structures are highly relevant.

    To illustrate the impact of structural modifications on charge carrier mobility in thiophene-based materials, the following table presents data from studies on various poly(alkylthiophene)s.

    Polymer/OligomerDeposition MethodHole Mobility (cm²/Vs)
    Poly(3,3'''-didodecyl-quaterthiophene)Spin Coating1.1 x 10⁻³
    Oligomer (24 thiophene units)Spin Coating2.5 x 10⁻³
    Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT)Spin Coating0.6

    This table presents representative data for analogous compounds to illustrate the concept of charge carrier mobility in thiophene-based thin films.

    Influence of Molecular Packing and Morphology

    The performance of organic electronic devices is not solely dependent on the intrinsic properties of the individual molecules but is also heavily influenced by the collective arrangement of these molecules in the solid state. The molecular packing and morphology of the thin film are, therefore, of paramount importance. The butyl group in this compound can influence the solubility of the compound, facilitating its processing from solution, while also affecting the intermolecular spacing and ordering in the solid state.

    Grazing incidence X-ray scattering studies on similar oligothiophenes have revealed a transition in morphology from a more "small-molecule-like" packing to a "polymer-like" packing as the chain length increases. mdpi.com This transition has a direct impact on the electronic properties of the material. The morphology of the active layer, including domain size, purity, and crystallinity, is a key determinant of device performance. The interplay between the rigid thiophene-ethynyl backbone and the flexible butyl side chain in this compound is expected to lead to complex and potentially highly ordered packing motifs that could be beneficial for charge transport.

    Fluorescent Sensors and Probes

    Thiophene derivatives have emerged as a versatile class of compounds for the development of fluorescent sensors and probes due to their excellent photophysical properties. researchgate.net The introduction of an ethynyl group can further enhance these properties by extending the π-conjugated system, often leading to desirable shifts in absorption and emission spectra.

    Development of Chemo- and Biosensors

    Chemosensors are molecules designed to detect and signal the presence of specific chemical species, while biosensors are adapted for the detection of biological analytes. Thiophene-based fluorescent sensors have been successfully developed for the detection of a wide range of analytes, including metal ions and anions. researchgate.netmdpi.com The sensing mechanism often relies on the interaction of the analyte with a specific recognition site on the sensor molecule, which in turn modulates the fluorescence output.

    While specific chemosensors based on this compound are not extensively reported, the general principles of thiophene-based sensor design are applicable. The ethynyl group can serve as a versatile anchor for attaching various recognition moieties or can directly participate in the sensing mechanism. For example, thiophene derivatives have been utilized as fluorescent signaling promoters for the detection of various analytes in aqueous and biological systems. researchgate.net

    The following table provides examples of thiophene-based fluorescent sensors and their target analytes, demonstrating the potential of this class of compounds.

    Sensor TypeTarget AnalyteObserved Response
    Thiophene-based turn-on sensorZn²⁺Notable fluorescence increase
    Thiophene-based turn-on sensorCN⁻Notable fluorescence increase
    Cinnamaldehyde-based colorimetric sensor with thiophene derivativeHg²⁺Color change and new absorption band

    This table presents representative data for analogous compounds to illustrate the application of thiophene derivatives in fluorescent sensors.

    Response Mechanisms to External Stimuli

    The functionality of fluorescent sensors is underpinned by a variety of photophysical mechanisms that translate a binding event into a measurable optical signal. Common response mechanisms include:

    Photoinduced Electron Transfer (PET): In the "off" state, the fluorescence of the fluorophore is quenched by an electron transfer process from a donor to the excited fluorophore. Upon binding of the analyte, this PET process is inhibited, leading to a "turn-on" of fluorescence.

    Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing properties of substituents on the fluorophore, leading to a change in the ICT character of the excited state. This can result in a shift in the emission wavelength (color change) or a change in fluorescence intensity.

    Chelation-Enhanced Fluorescence (CHEF): In this mechanism, a non-fluorescent or weakly fluorescent sensor becomes highly fluorescent upon chelation with a metal ion. The chelation restricts intramolecular rotations or vibrations that would otherwise provide non-radiative decay pathways for the excited state.

    The electronic structure of this compound, with its electron-rich thiophene ring and polarizable ethynyl group, provides a suitable platform for the design of sensors operating via these mechanisms. The specific response would be dictated by the nature of the analyte and the design of the recognition site integrated into the molecular structure.

    Future Research Directions and Emerging Paradigms for 2 Butyl 5 Ethynylthiophene

    Development of Novel High-Yield and Sustainable Synthetic Methodologies

    The advancement of applications for 2-butyl-5-ethynylthiophene hinges on the development of efficient, high-yield, and environmentally sustainable synthetic routes. Current methodologies for synthesizing substituted ethynylthiophenes often rely on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. whiterose.ac.uk Future research will likely focus on optimizing these existing methods and exploring novel catalytic systems to improve yields, reduce reaction times, and minimize the use of hazardous reagents and solvents.

    A significant paradigm shift involves the move towards more sustainable practices, including the use of bio-based feedstocks. Research has demonstrated the synthesis of thiophene (B33073) derivatives from biomass, such as levulinic acid, which is derived from cellulose. royalsocietypublishing.orgresearchgate.net Exploring pathways to convert such bio-derived platform chemicals into precursors for this compound could drastically reduce the environmental footprint associated with its production. This involves developing chemocatalytic processes that can introduce the requisite butyl and ethynyl (B1212043) functionalities onto a bio-based thiophene core.

    Furthermore, innovations in catalysis, such as the use of nickel-based systems or the development of heterogeneous catalysts, could offer more cost-effective and recyclable alternatives to traditional homogeneous palladium catalysts. nih.gov The goal is to create a synthetic toolkit that is not only efficient but also aligns with the principles of green chemistry.

    Synthetic Strategy Potential Advantages Research Focus
    Optimized Sonogashira CouplingHigh yield, functional group toleranceDevelopment of more active and stable Pd/Cu catalysts, milder reaction conditions.
    Nickel-Catalyzed CouplingLower cost compared to palladiumExploring ligand effects, expanding substrate scope.
    C-H Activation/AlkynylationAtom economy, reduced pre-functionalizationDirect alkynylation of 2-butylthiophene (B75402), regioselectivity control.
    Bio-based SynthesisSustainability, reduced fossil fuel relianceConversion of cellulose-derived levulinic acid to thiophene precursors. royalsocietypublishing.org

    Exploration of Advanced Polymeric Architectures and Self-Assembly Strategies

    The ethynyl group in this compound makes it an excellent monomer for the synthesis of conjugated polymers. Future research will delve into creating advanced polymeric architectures beyond simple homopolymers, such as block copolymers (BCPs), to control their morphology and properties at the nanoscale. mdpi.com The ability of BCPs to self-assemble into ordered structures like spheres, cylinders, and lamellae is crucial for applications in organic electronics and nanolithography. mdpi.com

    Synthesizing "rod-coil" block copolymers, where the rigid poly(this compound) segment is covalently linked to a flexible "coil" block (e.g., polystyrene or polymethyl methacrylate), is a promising direction. The interplay between the conjugated rod and the insulating coil can drive microphase separation, leading to well-defined nanostructures. The butyl side chains will play a critical role in ensuring solubility and influencing the packing of the polymer chains. bit.edu.cn Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed to synthesize these complex architectures with controlled molecular weights and low polydispersity. mdpi.com

    Polymer Architecture Key Features Potential Applications
    HomopolymerConjugated backboneOrganic field-effect transistors (OFETs), basic conductive films.
    Rod-Coil Block CopolymerNanoscale self-assembly, tunable morphologyOrganic photovoltaics (OPVs), nanolithography templates, sensors. mdpi.com
    Donor-Acceptor CopolymerTunable electronic band gapBulk heterojunction solar cells, light-emitting diodes (LEDs). whiterose.ac.uk
    Graft CopolymerModified solubility and processabilityPrintable electronics, functional coatings.

    Integration of this compound into Hybrid Organic-Inorganic Materials

    The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both material classes, such as the processability of polymers and the stability and electronic properties of inorganic compounds. researchgate.netrsc.orgrsc.org The terminal alkyne of this compound is a versatile functional group for integration into such hybrid systems.

    One major area of exploration is the use of this compound or its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). scispace.comresearchgate.net The ethynyl group can coordinate with metal centers or be functionalized to create multitopic ligands, leading to novel porous materials with tailored electronic properties and high surface areas. researchgate.netnih.govrsc.org These MOFs could find applications in gas storage, separation, catalysis, and chemical sensing. scispace.com

    Another approach involves grafting polymers of this compound onto inorganic nanoparticles (e.g., ZnO, TiO2, gold nanoparticles). This can be achieved through "grafting-from" or "grafting-to" approaches, where the ethynyl group can serve as an anchor point. Such hybrid materials could be used to improve the efficiency of solar cells by enhancing charge separation and transport at the organic-inorganic interface. mdpi.com

    Computational-Driven Design and Discovery of New Functional Materials

    Computational modeling, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating the design and discovery of new materials based on this compound. scispace.com These methods allow for the prediction of molecular and electronic structures, optical properties, and thermodynamic parameters before committing to costly and time-consuming experimental synthesis. mdpi.comnih.gov

    Future research will utilize DFT and other computational techniques to:

    Predict Polymer Properties: Calculate the HOMO-LUMO energy levels, band gaps, and charge carrier mobilities of hypothetical polymers and copolymers of this compound. This information is crucial for designing materials for specific electronic applications. mdpi.comscispace.com

    Simulate Self-Assembly: Model the phase behavior of block copolymers containing this compound to predict the resulting nanostructures as a function of block ratio and chain length.

    Design Hybrid Interfaces: Investigate the electronic interactions at the interface between poly(this compound) and inorganic materials to optimize charge transfer in hybrid devices. researchgate.net

    Screen for Sensor Applications: Simulate the binding of different analytes to the thiophene-based material to predict its potential as a chemical sensor. nih.gov

    This synergy between computational prediction and experimental validation will guide researchers toward the most promising molecular designs and material architectures, saving significant resources. nih.gov

    Computational Method Predicted Property Relevance
    Density Functional Theory (DFT)Electronic structure (HOMO/LUMO), band gap, vibrational spectra. mdpi.comresearchgate.netDesign of semiconductors, prediction of spectroscopic signatures.
    Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, electronic transitions. scispace.comDevelopment of materials for optical and photovoltaic applications.
    Molecular Dynamics (MD)Polymer chain conformation, self-assembly, morphology.Understanding thin-film formation and nanostructure in block copolymers.
    Quantum Mechanics/Molecular Mechanics (QM/MM)Interactions with analytes or inorganic surfaces.Design of sensors and hybrid material interfaces.

    Multimodal Sensing Applications and Smart Materials Development

    Polythiophenes are well-known for their application in chemical sensors due to the sensitivity of their electronic properties to the local environment. mdpi.com Polymers derived from this compound are promising candidates for the development of advanced multimodal sensors and smart materials. The conjugated backbone provides the necessary electronic conductivity, while the butyl and ethynyl groups offer sites for functionalization to introduce selectivity towards specific analytes.

    Future research could focus on creating sensors that respond to multiple stimuli (multimodal), such as chemical, optical, and thermal changes. For instance, a material could exhibit a change in both its color (chromism) and conductivity upon exposure to a volatile organic compound. The cross-reactive nature of such polymers could be harnessed in "electronic nose" type applications, where an array of sensors generates a unique response pattern for different analytes.

    The development of "smart" materials that can adapt their properties in response to external triggers is another exciting frontier. The rigid, conjugated backbone of poly(this compound) could be incorporated into materials that change shape, permeability, or optical properties. For example, integrating this polymer into a hydrogel could create a system that swells or collapses in response to a specific chemical, leading to applications in drug delivery or microfluidics. mdpi.com

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for 2-butyl-5-ethynylthiophene, and how can purity be optimized?

    • Methodological Answer : The synthesis typically involves Sonogashira coupling of 2-bromo-5-butylthiophene with terminal alkynes under palladium catalysis. Key steps include inert atmosphere handling (N₂/Ar), precise stoichiometric ratios (e.g., 1:1.2 substrate-to-alkyne), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity optimization requires NMR (¹H/¹³C) and GC-MS analysis to confirm absence of byproducts like unreacted alkyne or dehalogenated intermediates .

    Q. How should researchers characterize the molecular structure of this compound?

    • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated in related thiophene derivatives (e.g., bond angles and torsion angles for steric effects) . Complementary techniques include FT-IR (C≡C stretch ~2100 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion verification. For non-crystalline samples, computational methods like DFT can predict geometry, which should align with experimental NMR shifts (e.g., ethynyl proton δ ~2.5–3.0 ppm) .

    Q. What are the critical physical properties (e.g., solubility, stability) to consider during experimental design?

    • Methodological Answer : The compound’s solubility varies with alkyl chain length; this compound is moderately soluble in THF and dichloromethane but poorly in water. Stability studies under ambient light and oxygen should precede photophysical experiments, as ethynyl groups may undergo oxidative side reactions. Thermogravimetric analysis (TGA) can assess thermal stability (decomposition onset >200°C predicted for similar derivatives) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

    • Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, impurities, or isomerism. Systematic comparison under standardized conditions (e.g., CDCl₃ for NMR, 70 eV ionization for MS) is essential. For example, conflicting HRMS peaks may indicate isotopic patterns or adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺). Cross-validation with computational simulations (e.g., Gaussian for NMR chemical shifts) is advised .

    Q. What strategies are effective for studying the electronic properties of this compound in optoelectronic applications?

    • Methodological Answer : Cyclic voltammetry (CV) can determine HOMO/LUMO levels (e.g., Ag/AgCl reference electrode in anhydrous acetonitrile). UV-vis spectroscopy (λmax ~300–350 nm for π→π* transitions) combined with time-dependent DFT (TD-DFT) simulations provides insight into charge-transfer behavior. For device integration (e.g., OLEDs), thin-film morphology should be analyzed via AFM to correlate surface roughness with efficiency .

    Q. How can researchers design experiments to probe the reactivity of the ethynyl group in cross-coupling reactions?

    • Methodological Answer : Screen palladium/copper catalysts (e.g., Pd(PPh₃)₄/CuI) with varying ligands (e.g., P(t-Bu)₃ for steric bulk) in Sonogashira or Glaser-type couplings. Monitor reaction progress via TLC and isolate intermediates for mechanistic studies. Kinetic isotope effects (KIEs) using deuterated analogs can elucidate rate-determining steps (e.g., oxidative addition vs. transmetallation) .

    Q. What analytical approaches are recommended for detecting degradation products under environmental stress?

    • Methodological Answer : Accelerated aging studies (e.g., 70°C/75% RH for 1 week) followed by LC-MS/MS can identify hydrolysis or oxidation products. For photodegradation, use a solar simulator (AM 1.5G spectrum) and track UV-vis absorbance changes. Quantify major degradation pathways using isotopic labeling (e.g., ¹⁸O₂ to trace oxidative cleavage) .

    Data Presentation and Reproducibility

    Q. What guidelines ensure reproducibility in synthetic procedures for this compound?

    • Methodological Answer : Document exact reaction conditions (e.g., degassing method, catalyst loading, solvent batch). Report yields as isolated masses post-purification, not GC-MS/MS peak areas. Provide full spectral assignments (NMR: δ, multiplicity, J-values; IR: band assignments) and deposit raw data in open repositories (e.g., Zenodo) .

    Q. How should researchers address variability in biological activity data for thiophene derivatives?

    • Methodological Answer : Standardize assay protocols (e.g., cell line passage number, serum-free media) and include positive/negative controls. Use multivariate analysis (e.g., PCA) to distinguish compound-specific effects from batch variability. For in vivo studies, adhere to ARRIVE guidelines for ethical reporting .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.